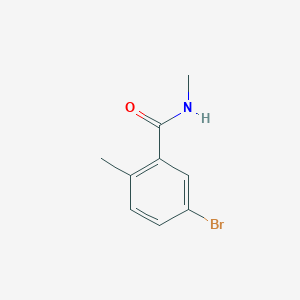
5-bromo-N,2-dimethylbenzamide
Cat. No. B3096889
M. Wt: 228.09 g/mol
InChI Key: HQMSFKCYMRDNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08143274B2
Procedure details


5-Bromo-2,N-dimethylbenzamide was prepared by a method similar to that in Step A of Example 1 from 2-bromo-5-methylbenzoic acid that can be prepared by the method disclosed in WO2002/083066 or U.S. Pat. No. 4,282,365. Using this compound as a starting material, 7-bromo-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one was synthesized by a method similar to that in Step B of Example 1.

Name
7-bromo-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC(C)=CC=1C(O)=O.[Br:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[C:18](C3C=CC=CC=3C(F)(F)F)[NH:19][C:20]2=[O:23])=[CH:15][CH:14]=1>>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([CH3:17])=[C:21]([CH:22]=1)[C:20]([NH:19][CH3:18])=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)C
|
Step Two
|
Name
|
7-bromo-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be prepared by the method
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was synthesized by a method similar to that in Step B of Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)NC)C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
